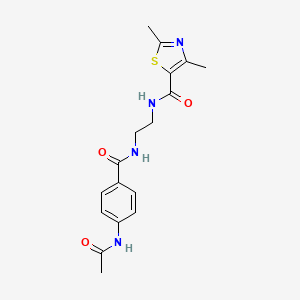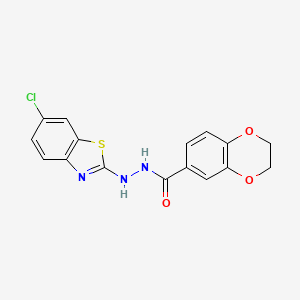
N'-(6-chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(6-chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide is a useful research compound. Its molecular formula is C16H12ClN3O3S and its molecular weight is 361.8. The purity is usually 95%.
BenchChem offers high-quality N'-(6-chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-(6-chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Bioinformatic Characterization in Neurodegenerative Diseases
A study on the synthesis and bioinformatic characterization of new Schiff bases, specifically (EZ)-N′-benzylidene-(2RS)-2-(6-chloro-9H-carbazol-2-yl)propanehydrazide derivatives, highlights their potential in treating neurodegenerative disorders such as Alzheimer’s disease. Through bioinformatics and cheminformatics methods, these compounds have been identified to possess drug-like features, making them viable candidates for neuropsychiatric drugs. The research employed microwave irradiation for synthesizing these Schiff bases and confirmed their structures using FT-IR and NMR spectroscopy. This discovery opens new avenues in the search for treatments targeting neurodegenerative diseases by utilizing computational pharmacological methods to predict therapeutic target binding. Read more.
Insecticidal Activity of Benzoheterocyclic Analogues
Research into benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide has uncovered their significant insecticidal activity against the common cutworm (Spodoptera litura F). This study involved converting the N'-benzoyl group to various benzoheterocyclecarbonyl groups, leading to the synthesis of analogues with enhanced insecticidal properties. Notably, compounds like N-tert-Butyl-N'-(3,5-dimethylbenzoyl)-1,3-benzodioxole-5-carbohydrazide and its benzodioxine variant showed superior activities compared to the commercial insecticide tebufenozide. These findings present a promising direction for developing new insecticides based on benzoheterocyclic structures. Read more.
Anticancer Potential of Benzothiazole Derivatives
The synthesis of new benzothiazole acylhydrazones has been explored for their anticancer properties. Benzothiazole (BT) derivatives have been acknowledged for their eligibility in medicinal chemistry, especially as anticancer agents. This study synthesized a series of 2-((5-substitutedbenzothiazol-2-yl)thio)-N’-(2-(4-(substitutedphenyl)ethylidene)acetohydrazide derivatives to evaluate their potential anticancer activity. The compounds were assessed through MTT tests against various cancer cell lines, including C6, A549, MCF-7, and HT-29, with NIH3T3 cells serving as a control for selectivity. The results indicated promising cytotoxic activities, suggesting the potential of these benzothiazole derivatives as anticancer agents. Read more.
Mécanisme D'action
Target of Action
Similar compounds have been shown to interact with enzymes involved in the biosynthesis of prostaglandins, such as cyclo-oxygenase (cox) enzymes .
Mode of Action
Based on the activity of similar compounds, it may inhibit the biosynthesis of prostaglandins by interacting with cox enzymes . This interaction could lead to changes in the inflammatory response and pain sensation .
Biochemical Pathways
The compound may affect the arachidonic acid pathway, which is responsible for the production of prostaglandins and leukotrienes . These molecules play key roles in inflammation and pain sensation. By inhibiting COX enzymes, the compound could potentially disrupt these pathways and reduce inflammation and pain .
Result of Action
The result of the compound’s action could be a reduction in inflammation and pain, given its potential role in inhibiting prostaglandin biosynthesis . .
Propriétés
IUPAC Name |
N'-(6-chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O3S/c17-10-2-3-11-14(8-10)24-16(18-11)20-19-15(21)9-1-4-12-13(7-9)23-6-5-22-12/h1-4,7-8H,5-6H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWPITLOJYLSPQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NNC3=NC4=C(S3)C=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(6-chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-[2-(2-Chloroacetyl)-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]acetamide](/img/structure/B2449948.png)
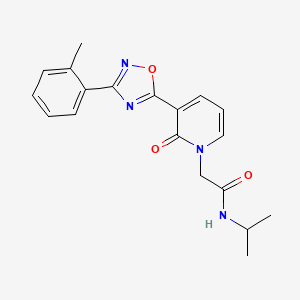
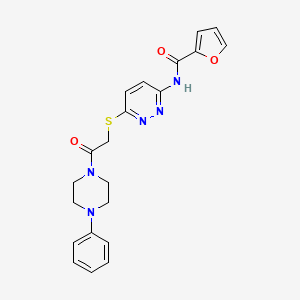
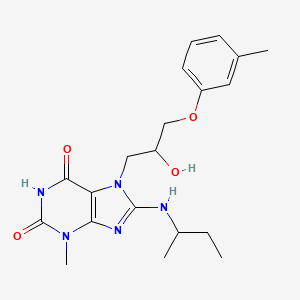

![3-(4-Fluorophenyl)-6-(isopropylthio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2449955.png)
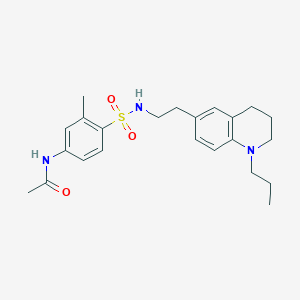


![5,6-Dihydrobenzo[h]cinnolin-3-yl 4-methylbenzyl sulfide](/img/structure/B2449960.png)
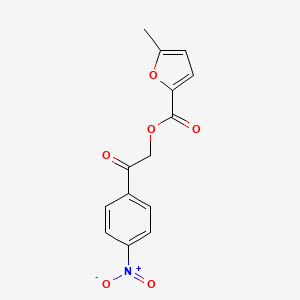
![(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2449963.png)

